N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is a synthetic organic compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. The benzimidazole nucleus is known for its wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide typically involves the following steps:
Formation of 4-(1H-benzo[d]imidazol-2-yl)aniline: This can be achieved by reacting o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures.
Nucleophilic Substitution: The 4-(1H-benzo[d]imidazol-2-yl)aniline is then reacted with tosyl chloride in the presence of a base such as triethylamine to form the tosylated intermediate.
Amidation: Finally, the tosylated intermediate undergoes amidation with 3-bromopropanamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the tosyl group, potentially converting it to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is unique due to its tosyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other benzimidazole derivatives that may lack this functional group .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-6-12-19(13-7-16)30(28,29)15-14-22(27)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQDRDFEDYGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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